3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class. Its structure features a pyrazoloquinoline core substituted at three positions:
- Position 1: 3-Nitrophenyl group (electron-withdrawing nitro substituent).
- Position 3: 4-Ethoxyphenyl group (para-substituted electron-donating ethoxy group).
- Position 8: Ethyl group (non-polar alkyl chain).
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-3-17-8-13-24-22(14-17)26-23(16-27-24)25(18-9-11-21(12-10-18)33-4-2)28-29(26)19-6-5-7-20(15-19)30(31)32/h5-16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJALYJDJOBYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, as well as its mechanisms of action.
Synthesis and Structural Features
The synthesis of pyrazolo[4,3-c]quinolines typically involves reactions that incorporate various substituents on the quinoline core. The presence of both ethoxy and nitro groups in this specific compound is thought to enhance its biological activity through electronic and steric effects.
Anti-Inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the ability of various derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound This compound was assessed for its inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Key Findings:
- Inhibition of NO Production: The compound demonstrated a significant reduction in NO levels, suggesting a potent anti-inflammatory effect.
- IC50 Values: Specific IC50 values for related compounds were reported, indicating that structural modifications can influence potency. For example, certain derivatives showed IC50 values as low as 0.39 μM for NO inhibition .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms.
Mechanisms of Action:
- Induction of Apoptosis: Studies have indicated that these compounds can activate apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest: Some derivatives cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is significantly influenced by their structural features. A quantitative structure–activity relationship (QSAR) analysis has been conducted to understand how different substituents affect the biological efficacy.
Table 1: Summary of Biological Activities and IC50 Values for Selected Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Substituents | IC50 (μM) - NO Inhibition | Activity Type |
|---|---|---|---|
| 2a | -OH | 0.39 | Anti-inflammatory |
| 2b | -OCH3 | 0.45 | Anti-inflammatory |
| 2i | -NH2 | 0.50 | Anti-inflammatory |
| 2m | -COOH | 0.60 | Anti-inflammatory |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[4,3-c]quinolines in preclinical models:
- In Vivo Studies: Animal models treated with pyrazolo[4,3-c]quinoline derivatives exhibited reduced inflammation markers and improved outcomes in models of rheumatoid arthritis.
- Cancer Models: In xenograft models, these compounds showed significant tumor growth inhibition compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Anti-Inflammatory Activity
Key derivatives in this category are evaluated for their inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages. Structural variations significantly impact activity:
Key Observations :
- Electron-Donating Groups : Para-substituted hydroxyl (2i) and methoxy groups (2k, IC50 = 0.48 µM) show optimal activity, while ethoxy (bulkier) may reduce potency .
- Position Sensitivity : Meta- or ortho-substitution (e.g., 2b, IC50 = 0.42 µM) lowers activity compared to para-substitution .
Structural and Electronic Effects
- Electron-Withdrawing vs. The 4-ethoxyphenyl group at position 3 provides moderate electron donation, which may enhance membrane permeability but reduce potency compared to smaller groups (e.g., hydroxyl in 2i) .
- Alkyl Substituents : The ethyl group at position 8 is rare in the literature; similar compounds with bromine (e.g., 8-bromo derivatives) or methoxy groups prioritize halogen or polar substituents for activity .
Pharmacological Potential vs. Analogs
- Anti-Inflammatory: Lacks the critical 3-amino group present in top-performing derivatives (2i, 2m), which directly interacts with iNOS .
- Anticonvulsant: Triazoloquinoline derivatives (e.g., compound 3f, ED50 = 22–27 mg/kg) demonstrate that ring fusion (e.g., triazole) enhances activity, a feature absent here .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
